molecular formula C17H14FNO2 B3492343 N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3492343
M. Wt: 283.30 g/mol
InChI Key: UBBNPSJHUARTQA-UHFFFAOYSA-N
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Description

N-Benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a fluorinated aromatic ring, a methyl substituent, and a benzylamide group. Benzofuran scaffolds are widely studied in medicinal chemistry due to their structural rigidity, aromaticity, and capacity to engage in hydrophobic and π-π interactions with biological targets.

The benzylamide moiety may further influence solubility and membrane permeability, critical for pharmacokinetics .

Properties

IUPAC Name

N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBNPSJHUARTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as benzylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical parameters for synthesis include:

  • Temperature control : Reactions are typically carried out at reflux or under mild conditions to avoid decomposition of sensitive functional groups.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) or inert solvents (e.g., THF) are preferred to stabilize intermediates.

  • Catalyst usage : Acidic or basic catalysts may be employed for ring closure or substitution steps.

ParameterTypical RangePurpose
Reaction Temperature0–100°CControl reaction kinetics and selectivity
SolventDMF, THF, DCMStabilize intermediates and facilitate reactivity
CatalystAcid/base (e.g., HCl, NaOH)Accelerate cyclization or coupling

Chemical Transformations and Stability

Key chemical reactions involving related benzofuran derivatives include:

  • Hydrolysis : Potential cleavage of carboxamide bonds under acidic or basic conditions, though fluorine substitution may increase stability.

  • Fluorination : Substitution of hydrogen atoms on the aromatic ring with fluorine to enhance lipophilicity and biological activity .

  • Oxidation/Reduction : Modification of sulfonamide or sulfamoyl groups (in related compounds) to alter solubility or binding affinity.

Comparative Analysis of Structural Variants

A comparison with structurally similar compounds highlights how substituents influence reactivity:

CompoundKey DifferenceImpact on Reactivity
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamideContains sulfamoyl groupHigher polarity, affects hydrolytic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamideTetrahydrothiophene moietyIncreased sulfur-based reactivity (e.g., thiol-ene reactions)
5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamideAbsence of bulky substituentsGreater susceptibility to oxidation

Research Findings on Biological Activity

While the provided sources do not directly address N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide , related benzofuran derivatives exhibit:

  • Enzyme inhibition : Fluorine substitution enhances binding affinity to targets like mTORC1 or HIF-1 pathways .

  • Cytotoxicity : IC₅₀ values for cancer cell lines (e.g., A549, MCF-7) often range from 0.1–10 μM, depending on substituents .

  • Drug-drug interaction potential : Sulfamoyl or sulfonamide groups may influence metabolic stability and hepatic clearance .

The absence of direct experimental data for the target compound underscores the need for further investigation into its reactivity profile and stability under physiological conditions.

Scientific Research Applications

Antimicrobial Activity

The benzofuran scaffold, including derivatives like N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide, has been identified as a promising structure for developing antimicrobial agents. Research has shown that modifications at various positions of the benzofuran ring can enhance antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Study: Structure-Activity Relationship (SAR) Analysis

A systematic review highlighted that substituents at the 2-position of the benzofuran ring significantly influence antimicrobial potency. For instance, compounds with electron-withdrawing groups at this position exhibited improved activity against Candida albicans .

Anticancer Properties

This compound has also been investigated for its anticancer potential. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms.

Case Study: In Vitro and In Vivo Studies

Recent studies have demonstrated that benzofuran derivatives can selectively inhibit cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, a derivative with similar structural features was found to have an IC50 value of 0.46 μM against the SQ20B head and neck cancer cell line . This highlights the potential of benzofuran derivatives in targeting specific cancer pathways.

Immunomodulatory Effects

Research indicates that benzofuran derivatives can modulate immune responses, making them candidates for therapeutic applications in inflammatory diseases.

Case Study: CCL20-Induced Chemotaxis Inhibition

A functional screening identified new derivatives capable of inhibiting CCL20-induced chemotaxis in human peripheral blood mononuclear cells (PBMCs). This suggests that compounds like this compound could be developed for treating conditions characterized by excessive immune responses .

Pharmacological Mechanisms

The mechanisms by which this compound exerts its effects involve interactions with critical biological targets.

Table 1: Summary of Mechanisms and Targets

MechanismTargetReference
Inhibition of RNA polymeraseHCV NS5B
Topoisomerase I inhibitionCancer cells
Chemotaxis modulationHuman PBMCs

Mechanism of Action

The mechanism of action of N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Structural Features Unique Properties
N-(3-Chloro-4-Fluorophenyl)-3-(4-Fluorobenzamido)-1-Benzofuran-2-Carboxamide - 3-Chloro-4-fluorophenyl group
- 4-Fluorobenzamido substituent
Enhanced halogen-mediated interactions; potential for improved DNA binding in anticancer applications
N-(2-Ethoxyphenyl)-3-(3-Fluorobenzamido)Benzofuran-2-Carboxamide - Ethoxy group at 2-position
- 3-Fluorobenzamido substituent
Increased solubility due to ethoxy group; altered target specificity
Ethyl 2-(5-Bromo-2-Fluorophenyl)-5-Hydroxybenzofuran-3-Carboxylate - Bromine and fluorine substituents
- Ester functional group
Bromine enhances electrophilicity; ester group facilitates prodrug design
N-[3-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]-5-Nitrofuran-2-Carboxamide - Benzoxazole moiety
- Nitrofuran group
Nitrofuran enhances redox activity; benzoxazole improves thermal stability

Key Differences in Reactivity and Bioactivity

  • Halogen Substitutions : Fluorine at the 5-position (target compound) reduces metabolic degradation compared to chlorine or bromine analogs, which may increase plasma half-life .
  • Amide vs. Ester Groups : The benzylamide group in the target compound likely enhances hydrogen-bonding capacity versus ester-containing analogs (e.g., Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate), which are more hydrolytically labile .
  • Benzofuran vs. Benzoxazole Cores : Benzoxazole analogs exhibit stronger π-stacking due to additional nitrogen atoms but may face synthetic complexity challenges .

Pharmacological Implications

  • Anticancer Potential: Fluorinated benzofurans (e.g., the target compound) show promise in targeting kinases or DNA repair enzymes, as seen in analogs like N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide, which inhibit topoisomerase II .
  • Antimicrobial Activity : The methyl group at the 3-position may reduce bacterial efflux pump interactions compared to bulkier substituents in dihydrobenzofuran derivatives .

Biological Activity

N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed examination of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a fluorine atom at the 5-position and a benzyl group at the nitrogen atom. This structural configuration is believed to enhance its biological activity by influencing its interaction with molecular targets.

This compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and potentially leading to therapeutic effects against diseases such as cancer and infections .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. The presence of the benzyl and fluorine substituents is critical for enhancing cytotoxicity against cancer cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundK562 (Leukemia)5
7-hydroxy-6-methoxy-2-methyl-benzofuranMCF-7 (Breast Cancer)10
MCC1019A549 (Lung Cancer)16.4

The compound's cytotoxicity has been attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. In vitro studies have shown that it can significantly inhibit tumor growth by targeting specific pathways involved in cell division and survival.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit promising antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Benzofuran derivative XEscherichia coli16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran ring significantly affect biological activity. For instance:

  • Fluorine Substitution : The presence of the fluorine atom at the 5-position enhances lipophilicity and receptor binding affinity.
  • Benzyl Group : The N-benzyl moiety increases the hydrophobic character, which is crucial for cellular uptake and bioactivity .

Case Studies

A notable study conducted on N-benzyl derivatives demonstrated their effectiveness in inhibiting tumor growth in vivo using xenograft models. The compound exhibited a dose-dependent response, significantly reducing tumor size compared to controls .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include halogenation (fluorination at position 5), alkylation (methylation at position 3), and amidation with benzylamine. Pd-catalyzed C-H arylation (as in , Scheme 2) or coupling reactions may introduce substituents. Reaction optimization (e.g., temperature, catalyst loading) is critical:

StepReagents/ConditionsYield Range
FluorinationSelectfluor®, DMF, 80°C60-75%
MethylationMeI, K₂CO₃, DMF70-85%
AmidationBenzylamine, EDCI, DCM50-65%

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at C5 via deshielding in ¹³C NMR) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles ( ). ORTEP-3 visualizes thermal ellipsoids ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. How is preliminary biological activity assessed for benzofuran carboxamides?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : IC₅₀ determination against targets like kinases or proteases.
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests ().
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) .

Advanced Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Catalyst Screening : Pd(OAc)₂/XPhos improves coupling efficiency ().
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance fluorination kinetics ().
  • Workflow Automation : Continuous flow reactors reduce side reactions ().

Q. How to resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :

  • Purity Analysis : HPLC with UV/ELSD detectors identifies impurities ().
  • Crystallographic Data : SHELXL refines twinned crystals to confirm stereochemistry ( ).
  • SAR Studies : Compare substituent effects (e.g., 5-F vs. 5-Cl in vs. 15).

Q. What advanced NMR techniques clarify conformational dynamics?

  • Methodological Answer :

  • 2D NMR : NOESY correlates spatial proximity of benzyl and methyl groups .
  • Variable-Temperature NMR : Reveals rotational barriers in the benzofuran core .

Q. How does computational modeling predict target binding modes?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin receptors in ).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

Q. What strategies address challenges in refining twinned crystallographic data?

  • Methodological Answer :

  • SHELXL Twin Refinement : Use HKLF5 format for twin law matrices (e.g., -h, -k, -l) .
  • Data Filtering : OLEX2 GUI integrates intensity statistics to flag problematic reflections .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-benzyl-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.